AcLysValCit-PABC-DMAE-SW-163D is a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound integrates the natural bis-intercalator SW-163D through a linker composed of N-acetyl-lysine-valine-citrulline-p-aminobenzyl alcohol-N,N-dimethylethylenediamine. The primary purpose of this conjugate is to enhance the delivery of therapeutic agents directly to cancer cells, thereby improving efficacy while reducing systemic toxicity. The molecular weight of AcLysValCit-PABC-DMAE-SW-163D is approximately 1817.07 g/mol, and its chemical formula is .
AcLysValCit-PABC-DMAE-SW-163D is derived from the cyclodepsipeptide antibiotic SW-163D, which is sourced from Streptomyces species. This compound belongs to the class of ADCs, which are targeted cancer therapies that combine an antibody with a cytotoxic drug via a linker. The classification of this compound as a drug-linker conjugate positions it within the broader category of bioconjugates utilized in cancer treatment .
The synthesis of AcLysValCit-PABC-DMAE-SW-163D involves several key steps:
The synthetic strategy emphasizes achieving a homogeneous product with controlled drug-to-antibody ratios (DAR), which is crucial for optimizing pharmacokinetics and therapeutic efficacy. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to purify and analyze the final product for quality assurance .
The molecular structure of AcLysValCit-PABC-DMAE-SW-163D features a complex arrangement that includes:
The compound's structural integrity can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the presence of expected functional groups and molecular weight .
AcLysValCit-PABC-DMAE-SW-163D participates in various chemical reactions, primarily focusing on:
Understanding these reactions is critical for optimizing ADC performance, as they influence both the stability of the conjugate in circulation and its release profile within tumors.
The mechanism of action for AcLysValCit-PABC-DMAE-SW-163D involves:
Studies indicate that ADCs utilizing this mechanism can significantly enhance localized drug delivery while minimizing systemic exposure to toxic agents .
AcLysValCit-PABC-DMAE-SW-163D appears as a solid powder under standard conditions. It requires storage at -20°C for long-term stability.
Key chemical properties include:
AcLysValCit-PABC-DMAE-SW-163D has significant applications in scientific research and clinical settings:
The design of AcLysValCit-PABC-DMAE-SW-163D addresses a critical challenge in oncology: delivering ultra-potent cytotoxic agents to tumors while sparing healthy tissues. Conventional chemotherapy agents exhibit narrow therapeutic windows due to off-target toxicity, limiting their clinical utility. Antibody-Drug Conjugates (ADCs) overcome this by combining monoclonal antibodies (mAbs) with cytotoxic payloads through engineered linkers. The compound enables antigen-specific targeting, leveraging mAbs' specificity to receptors overexpressed on cancer cells (e.g., HER2). Upon internalization, the linker-drug complex undergoes lysosomal processing, releasing the payload selectively within malignant cells [6].
The AcLysValCit-PABC-DMAE linker exemplifies a protease-cleavable system designed for intracellular activation. The valine-citrulline (ValCit) sequence is a substrate for cathepsin B, an enzyme abundant in tumor lysosomes. This ensures payload release occurs predominantly in cancerous tissue, minimizing systemic exposure [2] [9]. Additionally, the p-aminobenzyl alcohol (PABC) spacer enables self-immolative disassembly, releasing the unmodified SW-163D payload without residual amino acid adducts that could compromise potency [1] [8].
Table 1: Comparative Attributes of ADC Linker Technologies
| Linker Type | Cleavage Trigger | Stability in Circulation | Payload Release Mechanism |
|---|---|---|---|
| AcLysValCit-PABC | Lysosomal proteases | High | Self-immolative |
| Non-cleavable (e.g., MCC) | Lysosomal degradation | Very high | Antibody catabolism |
| Acid-labile (e.g., hydrazone) | Low pH | Moderate | Hydrolysis |
| Glutathione-sensitive (e.g., disulfide) | Intracellular glutathione | Variable | Reduction |
AcLysValCit-PABC-DMAE-SW-163D integrates three molecularly optimized components:
Drug-to-Antibody Ratio (DAR) optimization is critical for efficacy and pharmacokinetics. Heterogeneous conjugation (typical DAR = 2–4) risks aggregation or rapid clearance. Site-specific conjugation via transglutaminase catalysis (as used in PF06888667, an ADC incorporating this compound) achieves a homogeneous DAR of 2–4, maximizing tumor killing while preserving antibody stability. The hydrophilic DMAE spacer further counters payload hydrophobicity, reducing aggregation [6] [9].
Table 2: Molecular Features of AcLysValCit-PABC-DMAE-SW-163D
| Parameter | Specification | Functional Significance |
|---|---|---|
| Molecular Formula | C₈₅H₁₁₃N₁₉O₂₂S₂ | Determines solubility & metabolic stability |
| Molecular Weight | 1817.05 g/mol | Impacts pharmacokinetics and tissue penetration |
| Payload Mechanism | DNA bis-intercalation | Causes irreparable DNA damage in tumor cells |
| Conjugation Chemistry | Transglutaminase-mediated | Ensures site-specific attachment to mAbs |
| Solubility | >10 mM in DMSO | Facilitates bioconjugation and formulation |
The development of AcLysValCit-PABC-DMAE-SW-163D reflects a broader shift toward natural product-inspired payloads in ADC design:
Site-specific conjugation technologies further revolutionized ADC homogeneity. Early stochastic conjugation via cysteine or lysine residues produced heterogeneous mixtures with variable DARs. The AcLysValCit-PABC-DMAE linker enables enzymatic conjugation (e.g., to engineered trastuzumab variants), ensuring uniform drug loading and in vivo stability. Clinical candidate PF06888667, utilizing this compound, demonstrated complete tumor regression in HER2+ models at 1 mg/kg—10-fold lower than T-DM1—validating the synergy between natural product payloads and advanced linker technologies [1] [6] [9].
Table 3: Evolution of Key ADC Payload Classes
| Era | Payload Class | Representative Agents | Potency (IC₅₀) | Limitations |
|---|---|---|---|---|
| 1990s–2000s | Traditional Cytotoxic | Doxorubicin, Methotrexate | >10 nM | Low potency, high off-target toxicity |
| 2000–2015 | Microtubule Inhibitors | MMAE, DM1, DM4 | 0.1–1 nM | Resistance via efflux pumps |
| 2015–Present | DNA Bis-Intercalators | SW-163D, PBD dimers | <0.1 nM | Requires advanced linkers for stability |
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5